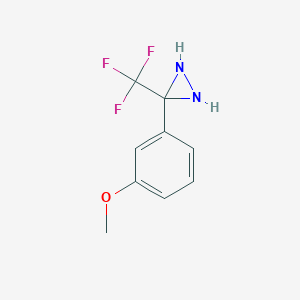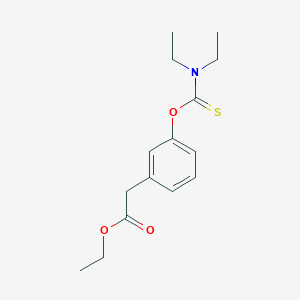
2,3,3-Trimetil-3H-indol-5-sulfonato de potasio
Descripción general
Descripción
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is an organic compound with the molecular formula C11H12KNO3S. It is a potassium salt derivative of 2,3,3-trimethylindole-5-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent dye for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, also known as 2,3,3-Trimethylindolenine-5-sulfonic Acid, Potassium Salt, is a small molecule linker . The primary targets of this compound are peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules .
Mode of Action
This compound acts as a linker, connecting various biological molecules together. It can be conjugated to its targets via a sulfonyl substituent . This allows it to form stable connections between different molecules, enabling the creation of complex structures.
Biochemical Pathways
This could include the synthesis of fluorescent dyes, as well as in the development of novel drugs and drug delivery systems .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability, as water-soluble compounds can be easily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate’s action depend on the molecules it is linked to. As a linker, it enables the creation of complex structures by connecting different molecules together. This can result in the formation of novel compounds with unique properties, such as fluorescent dyes .
Action Environment
The action, efficacy, and stability of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere and at room temperature . It should also be protected from moisture, as it is hygroscopic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate typically involves the sulfonation of 2,3,3-trimethylindole. The process begins with the reaction of 2,3,3-trimethylindole with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position of the indole ring. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.
Types of Reactions:
Oxidation: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the sulfonate group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of the corresponding indole derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups.
Comparación Con Compuestos Similares
2,3,3-Trimethylindole-5-sulfonic acid: The parent compound without the potassium salt.
2,3,3-Trimethylindolenine: A related compound with similar structural features but lacking the sulfonate group.
5-Sulfo-2,3,3-trimethylindole: Another sulfonated derivative with different substitution patterns.
Uniqueness: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is unique due to its combination of the indole core and the sulfonate group, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
potassium;2,3,3-trimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOSPCYIJAHKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635581 | |
| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184351-56-2 | |
| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)
![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)



![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)




